Nomegestrol acetate impurity A is a notable impurity associated with nomegestrol acetate, a synthetic analog of progesterone classified as a fourth-generation progestin. Nomegestrol acetate has various applications, including oral contraception, hormonal replacement therapy, and treatment of gynecological disorders. The presence of impurities like impurity A can affect the pharmacological properties and safety profile of the drug. Impurity A has been characterized and isolated in several studies, highlighting its relevance in pharmaceutical formulations and quality control.
Nomegestrol acetate impurity A is derived from the synthesis processes of nomegestrol acetate itself. It is listed in the European Pharmacopoeia as an impurity of concern. The classification of nomegestrol acetate as a fourth-generation progestin indicates its advanced synthetic structure compared to earlier generations, which often had more significant side effects. The presence of impurities such as impurity A is critical for regulatory compliance and ensuring drug safety.
The synthesis of nomegestrol acetate and its impurities involves several chemical reactions. The primary method for synthesizing nomegestrol acetate involves the conversion of 17α-acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione to nomegestrol acetate using palladium on carbon as a catalyst in an alcoholic solvent under reflux conditions. Various synthetic routes have been reported, each yielding different profiles of impurities due to variations in reaction conditions and purification methods.
The molecular structure of nomegestrol acetate impurity A closely resembles that of nomegestrol acetate but with slight variations that affect its biological activity and stability. The specific structural formula for impurity A has not been extensively detailed in literature but is known to be a steroidal compound.
Nomegestrol acetate impurity A can participate in various chemical reactions typical for steroid compounds, including:
The isolation and identification of impurity A often involve chromatographic techniques such as high-performance liquid chromatography (HPLC), which helps differentiate it from other impurities based on retention time and spectral data .
Relevant analyses often include:
Nomegestrol acetate impurity A serves primarily in research contexts, particularly in:
Impurity profiling is a critical quality control requirement in synthetic steroid manufacturing, ensuring patient safety and therapeutic efficacy. Nomegestrol Acetate Impurity A (chemically designated as 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate) arises during the final stages of nomegestrol acetate synthesis. This impurity originates from incomplete saturation of the 6-methylene group during the catalytic hydrogenation step that converts 6-methylene precursors to the 6-methyl-6,7-unsaturated structure characteristic of fourth-generation progestins. Process-related impurities like this compound form due to suboptimal reaction conditions, including: catalyst inefficiency (e.g., palladium on carbon), temperature deviations, or hydrogen pressure inconsistencies [1] [6].
Structurally, Impurity A differs from nomegestrol acetate through the absence of the Δ⁶ double bond, resulting in a fully saturated C6-C7 bond with retained methyl group at C6. This alteration modifies the molecular geometry and electronic distribution, potentially affecting receptor binding affinity. The structural relationship between nomegestrol acetate and Impurity A is summarized below:
Table 1: Structural Characteristics of Nomegestrol Acetate and Impurity A
Parameter | Nomegestrol Acetate | Impurity A |
---|---|---|
IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl acetate | 6α-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate |
Molecular Formula | C₂₃H₃₀O₄ | C₂₃H₃₂O₄* |
Key Structural Feature | Δ⁶ double bond at C6-C7 | Saturated single bond at C6-C7 |
Origin | Active pharmaceutical ingredient | Hydrogenation intermediate |
*Note: Molecular weight discrepancy exists between sources (372.51 g/mol in [6] vs. 370.48 g/mol for parent compound) suggesting potential reporting inconsistencies in literature [6] [8].
Pharmacopeial standards mandate strict control of Impurity A due to its recurrence across synthetic batches. The European Pharmacopoeia (EP 8.0) lists it as a qualified impurity requiring identification thresholds ≤0.15% and qualification thresholds ≤0.20% of the parent compound concentration [2] [9]. Reference standards for Impurity A are commercially available as pharmaceutical primary standards (neat material) certified by the European Directorate for the Quality of Medicines, requiring storage at 2-8°C to maintain stability [2] [9].
Analytical separation employs reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection, exploiting the minor polarity differences between Impurity A and nomegestrol acetate. The saturated structure of Impurity A confers marginally increased hydrophobicity compared to the parent compound, resulting in longer retention times under identical chromatographic conditions. Validation parameters for pharmacopeial methods include:
Table 2: Analytical Parameters for Pharmacopeial Monitoring of Impurity A
Parameter | Specification | Methodology |
---|---|---|
Retention Time | 1.2-1.5x relative to nomegestrol acetate | C18 column, methanol-water mobile phase |
Detection Wavelength | 240 nm | UV-Vis spectrophotometry |
Quantitation Limit | 0.05% of analyte peak response | Signal-to-noise ratio ≥10:1 |
Linearity Range | 0.05-0.5% of test concentration | R² ≥0.995 |
Data adapted from pharmacopeial testing protocols demonstrates that controlled synthesis yields Impurity A below 0.1% in commercial batches, compliant with EP 8.0 requirements [1] [9].
Identification and characterization of Impurity A carries significant regulatory weight due to its potential biological implications. Cytotoxicity profiling against human cell lines reveals concentration-dependent effects distinct from the parent compound. In vitro studies using L02 hepatocytes, mesenchymal stem cells, MCF-7 breast cancer cells, and C33A cervical carcinoma cells demonstrate that Impurity A exhibits cytotoxicity at concentrations exceeding 20 μM, comparable to nomegestrol acetate but with differing cell-type specificity [1].
Table 3: Cytotoxicity Profile of Nomegestrol Acetate Impurity A (IC₅₀ Values)
Cell Line | Impurity A (μM) | Nomegestrol Acetate (μM) | Biological Significance |
---|---|---|---|
L02 Hepatocytes | >20* | >20* | Hepatic metabolism relevance |
Mesenchymal Stem Cells | >50 | >50 | Bone marrow safety indicator |
MCF-7 Breast Cancer | 35-40 | 30-35 | Hormone-sensitive tissue impact |
C33A Cervical Carcinoma | 40-45 | 35-40 | Reproductive tissue specificity |
*No significant cytotoxicity observed below 20 μM; values represent concentration at which 50% cell death occurs [1].
Regulatory submissions must include: (1) synthetic pathways justifying Impurity A formation; (2) validated analytical methods for its quantification; and (3) toxicological assessment above threshold limits. The absence of significant cytotoxicity at pharmacologically relevant concentrations (<1 μM) supports its acceptance in pharmacopeial monographs at controlled levels. However, batch rejection occurs when Impurity A exceeds 0.3% regardless of other parameters, emphasizing its critical quality status [1] [3] [9]. Metabolic studies indicate Impurity A undergoes hepatic clearance via CYP3A4-mediated pathways, potentially competing with nomegestrol acetate elimination and necessitating stricter controls in formulations administered to patients with hepatic impairment [3] [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: